molecular formula C19H20N4O2 B2465089 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide CAS No. 2034396-89-7

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide

Cat. No.: B2465089
CAS No.: 2034396-89-7
M. Wt: 336.395
InChI Key: XSRKPRFJNSRRGT-JCNLHEQBSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution or other suitable methods.

    Introduction of the Pyrazin-2-yloxy Group: This step may involve etherification reactions.

    Formation of the Carboxamide Group: The final step often involves amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine cores.

    Cyclohexyl Derivatives: Compounds with similar cyclohexyl groups.

    Pyrazin-2-yloxy Derivatives: Compounds with similar pyrazin-2-yloxy groups.

Uniqueness

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(14-11-16-3-1-2-10-23(16)13-14)22-15-4-6-17(7-5-15)25-18-12-20-8-9-21-18/h1-3,8-13,15,17H,4-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRKPRFJNSRRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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